molecular formula C12H12BrNO2 B1413947 Ethyl 5-bromo-2-cyano-4-methylphenylacetate CAS No. 1805488-46-3

Ethyl 5-bromo-2-cyano-4-methylphenylacetate

Cat. No.: B1413947
CAS No.: 1805488-46-3
M. Wt: 282.13 g/mol
InChI Key: BXACLEUSXKUBTO-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyano-4-methylphenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-2-cyano-4-methylphenylacetate typically involves the following steps:

    Bromination: The starting material, 2-cyano-4-methylphenylacetic acid, undergoes bromination using bromine in the presence of a suitable catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position of the phenyl ring.

    Esterification: The brominated intermediate is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Substitution: Formation of 5-amino-2-cyano-4-methylphenylacetate.

    Reduction: Formation of ethyl 5-amino-2-cyano-4-methylphenylacetate.

    Hydrolysis: Formation of 5-bromo-2-cyano-4-methylphenylacetic acid.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-4-methylphenylacetate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-cyano-4-methylphenylacetate in biological systems is not well-documented. its structural features suggest it may interact with biological targets through:

    Electrophilic Interactions: The bromine atom can act as an electrophilic site, facilitating interactions with nucleophilic residues in proteins or enzymes.

    Hydrogen Bonding: The cyano group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Ethyl 5-bromo-2-cyano-4-methylphenylacetate can be compared with similar compounds such as:

    Ethyl 5-chloro-2-cyano-4-methylphenylacetate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    Ethyl 5-bromo-2-cyano-4-ethylphenylacetate: Similar structure but with an ethyl group instead of a methyl group, affecting its steric properties and reactivity.

Uniqueness: The presence of both a bromine atom and a cyano group in this compound makes it a versatile intermediate for various chemical transformations, distinguishing it from other phenylacetate derivatives.

Properties

IUPAC Name

ethyl 2-(5-bromo-2-cyano-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-5-11(13)8(2)4-10(9)7-14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXACLEUSXKUBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C(=C1)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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